![molecular formula C8H6F3NO B156667 4-(Trifluoromethyl)benzamide CAS No. 1891-90-3](/img/structure/B156667.png)
4-(Trifluoromethyl)benzamide
Overview
Description
4-(Trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H6F3NO . It is used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
Molecular Structure Analysis
The molecular weight of 4-(Trifluoromethyl)benzamide is 189.1345 . The structure can be represented by the InChI string: InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H, (H2,12,13) .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzamide is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 254.2±40.0 °C at 760 mmHg, and a flash point of 107.5±27.3 °C . Its molar refractivity is 40.2±0.3 cm3 .Scientific Research Applications
Flexible Smart Materials
4-(Trifluoromethyl)benzamide: has been studied for its potential in creating plastically flexible crystals. These crystals can be bent and returned to their original shape without losing integrity, which is crucial for the development of flexible smart materials and devices .
Molecular Mechanics
The compound’s ability to undergo plastic deformation has been linked to the cooperative slipping of molecular layers lined with trifluoromethyl groups. This property is significant for understanding the molecular mechanics that contribute to the malleability of certain organic molecules .
Mass Spectrometry Analysis
4-(Trifluoromethyl)benzamide: has been characterized using mass spectrometry. This analysis is essential for confirming the structure of the compound and understanding its fragmentation patterns, which are valuable in various fields of chemical research .
Organic Synthesis
This compound is used as a substrate in organic synthesis reactions, such as the Mizoroki-Heck reaction, to produce derivatives like 4-trifluoromethylcinnamic acid . Such reactions are fundamental in the synthesis of complex organic molecules .
Antibacterial Research
Derivatives of 4-(Trifluoromethyl)benzamide have shown potential antibacterial activity. This makes it a compound of interest in the development of new antibacterial agents and the study of their mechanisms of action .
Antiparasitic and Anticancer Potential
Research has indicated that certain derivatives may have significant activity against parasites like Onchocerca volvulus and Toxoplasma gondii , as well as displaying anticancer properties. This highlights the compound’s potential in medical research for developing treatments against parasitic infections and cancer .
Safety and Hazards
properties
IUPAC Name |
4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJHBEDHLLBJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172304 | |
Record name | 4-(Trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzamide | |
CAS RN |
1891-90-3 | |
Record name | 4-(Trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1891-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1891-90-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(TRIFLUOROMETHYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD99SHH2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Trifluoromethyl)benzamide interact with biological targets and what are the downstream effects?
A1: 4-(Trifluoromethyl)benzamide and its derivatives have been explored for their interactions with various biological targets. One notable example is its activity as a cyclooxygenase-1 (COX-1) selective inhibitor. [] TFAP (N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide), a derivative of 4-(Trifluoromethyl)benzamide, exhibits potent COX-1 inhibitory activity (COX-1 IC50 = 0.80 ± 0.05 μM) while displaying significantly lower activity against COX-2 (COX-2 IC50 = 210 ± 10 μM). [] This selective inhibition of COX-1 makes TFAP a promising candidate for analgesia with reduced risk of gastric damage, a common side effect associated with non-selective COX inhibitors. [] Additionally, research has shown that MD77, another 4-(Trifluoromethyl)benzamide derivative, can directly bind to the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3) with an IC50 of 17.7 μM. [] This interaction disrupts STAT3 signaling, a pathway frequently dysregulated in various cancers, and leads to anti-proliferative effects in tumor cell lines. []
Q2: What is the structural characterization of 4-(Trifluoromethyl)benzamide?
A2: 4-(Trifluoromethyl)benzamide comprises a benzene ring substituted with a trifluoromethyl group at the para position and an amide group at the first position.
Q3: How does the structure of 4-(Trifluoromethyl)benzamide derivatives influence their biological activity, potency, and selectivity?
A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 4-(Trifluoromethyl)benzamide scaffold affect its biological activity. For example, in the development of COX-1 selective inhibitors, researchers designed TFAP by mimicking the s-trans conformation of indomethacin within the COX-1 binding site. [] This structural modification led to a significant increase in COX-1 selectivity while maintaining analgesic properties. [] Similarly, for MD77, computational studies were employed to investigate the binding mode within the STAT3 SH2 domain, providing valuable information for further structural optimization and improvement of its inhibitory potency. [] These examples highlight the importance of SAR studies in optimizing the biological activity of 4-(Trifluoromethyl)benzamide derivatives.
Q4: What computational chemistry and modeling approaches have been used to study 4-(Trifluoromethyl)benzamide and its derivatives?
A4: Computational studies played a significant role in understanding the interaction of MD77, a 4-(Trifluoromethyl)benzamide derivative, with the STAT3 SH2 domain. [] While the specific details of these computational studies are not elaborated upon in the abstract, it is plausible that molecular docking simulations were employed to predict the binding mode and estimate the binding affinity of MD77 to the target protein. Such computational approaches are invaluable for guiding the design and optimization of novel 4-(Trifluoromethyl)benzamide derivatives with improved potency and selectivity.
Q5: What are the in vitro and in vivo efficacies of 4-(Trifluoromethyl)benzamide derivatives?
A5: In vitro studies demonstrated that MD77, a 4-(Trifluoromethyl)benzamide derivative, displays significant anti-proliferative activity against various tumor cell lines, highlighting its potential as an anticancer agent. [] This activity is attributed to its ability to directly inhibit STAT3 signaling, a pathway often implicated in tumor cell survival and proliferation. []
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